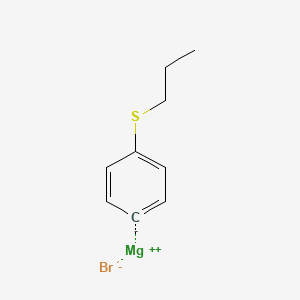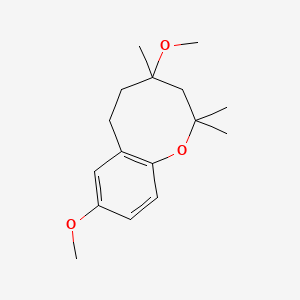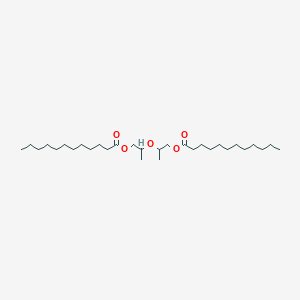
Oxydipropylene dilaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxydipropylene dilaurate is a chemical compound with the molecular formula C30H58O5. It is an ester formed from the reaction of oxydipropylene and lauric acid. This compound is known for its applications in various industrial processes, particularly in the production of polyurethanes and other polymeric materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxydipropylene dilaurate is synthesized through the esterification reaction between oxydipropylene and lauric acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Oxydipropylene dilaurate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into oxydipropylene and lauric acid.
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol or ester, leading to the formation of new ester compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols or esters, acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Oxydipropylene and lauric acid.
Transesterification: New ester compounds.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Oxydipropylene dilaurate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reactant in the synthesis of various polymeric materials, including polyurethanes.
Biology: Investigated for its potential use in biological systems as a biocompatible material.
Wirkmechanismus
The mechanism of action of oxydipropylene dilaurate primarily involves its ability to form stable ester bonds with other compounds. This property makes it an excellent reactant in the synthesis of polyurethanes and other polymeric materials. The ester bonds formed by this compound contribute to the overall stability and durability of the resulting polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin dilaurate: Another ester compound used as a catalyst in the production of polyurethanes.
Dioctyltin dilaurate: Similar in structure and used in similar applications as oxydipropylene dilaurate.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form stable ester bonds and its compatibility with various materials make it a valuable compound in the production of high-performance polymers and other industrial applications .
Eigenschaften
CAS-Nummer |
94108-27-7 |
|---|---|
Molekularformel |
C30H58O5 |
Molekulargewicht |
498.8 g/mol |
IUPAC-Name |
2-(1-dodecanoyloxypropan-2-yloxy)propyl dodecanoate |
InChI |
InChI=1S/C30H58O5/c1-5-7-9-11-13-15-17-19-21-23-29(31)33-25-27(3)35-28(4)26-34-30(32)24-22-20-18-16-14-12-10-8-6-2/h27-28H,5-26H2,1-4H3 |
InChI-Schlüssel |
INYCBVNRAVVIQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(C)OC(C)COC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




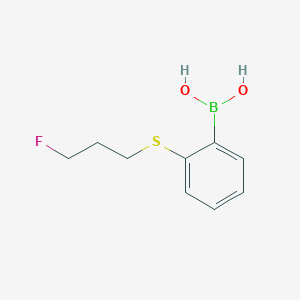
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
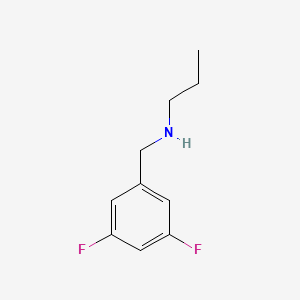
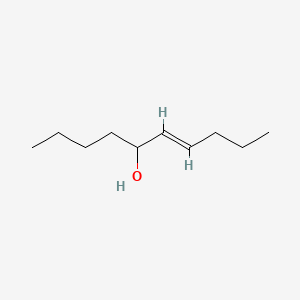
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)


![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)

![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
